molecular formula C22H47N B14337292 N,N-Dihexyldecan-1-amine CAS No. 110009-55-7

N,N-Dihexyldecan-1-amine

Cat. No.: B14337292
CAS No.: 110009-55-7
M. Wt: 325.6 g/mol
InChI Key: BZEJCOGYLFKDBS-UHFFFAOYSA-N
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Description

N,N-Dihexyldecan-1-amine: is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a nitrogen atom bonded to two hexyl groups and a decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N-Dihexyldecan-1-amine involves the reductive amination of decanal with hexylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of hexylamine with decyl bromide under basic conditions, typically using a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dihexyldecan-1-amine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: It can be reduced to secondary amines or primary amines under strong reducing conditions.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Hexylamine and decylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: N,N-Dihexyldecan-1-amine is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.

Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying amine-based drug delivery systems.

Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the formulation of lubricants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dihexyldecan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Its amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    N,N-Dimethyldecan-1-amine: Similar structure but with shorter alkyl groups.

    N,N-Diethyldecan-1-amine: Similar structure with ethyl groups instead of hexyl groups.

    N,N-Dioctyldecan-1-amine: Similar structure with octyl groups.

Uniqueness: N,N-Dihexyldecan-1-amine is unique due to its specific combination of long alkyl chains and the amine functional group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.

Properties

CAS No.

110009-55-7

Molecular Formula

C22H47N

Molecular Weight

325.6 g/mol

IUPAC Name

N,N-dihexyldecan-1-amine

InChI

InChI=1S/C22H47N/c1-4-7-10-13-14-15-16-19-22-23(20-17-11-8-5-2)21-18-12-9-6-3/h4-22H2,1-3H3

InChI Key

BZEJCOGYLFKDBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCC)CCCCCC

Origin of Product

United States

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